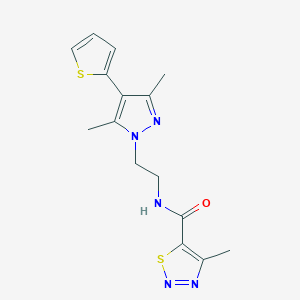

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS2/c1-9-13(12-5-4-8-22-12)11(3)20(18-9)7-6-16-15(21)14-10(2)17-19-23-14/h4-5,8H,6-7H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKKQRGOGOYERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the pyrazole and thiophene moieties. Common reagents and conditions used in these reactions include:

Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters.

Attachment of Thiophene Group: Thiophene derivatives can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts for substitution reactions (e.g., palladium catalysts for coupling reactions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and pyrazole derivatives:

- Mechanism of Action : The compound has shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been evaluated against various cancer types such as breast (MCF-7), colon (HT-29), and prostate (PC3) cancers .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in tumorigenesis. For example, it has been shown to inhibit c-Met phosphorylation, which is crucial in cancer cell signaling pathways .

Antimicrobial Properties

In addition to anticancer effects, derivatives similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have demonstrated antimicrobial properties against various pathogens .

Case Studies

Several case studies have provided insights into the effectiveness of this compound:

- In vitro Studies : A study evaluating multiple thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines compared to standard treatments like doxorubicin .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression, suggesting potential for further development as a targeted therapy .

Mechanism of Action

The mechanism of action of “N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic carboxamides with demonstrated pharmacological relevance. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: The target compound’s thiophene-substituted pyrazole distinguishes it from pyridinyl-thiadiazole analogs (e.g., 18j, 18k) . Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to pyridine. Ethyl linker vs. Thiadiazole vs. Thiazole: The 1,2,3-thiadiazole in the target compound offers distinct electronic properties compared to 1,3,4-thiadiazoles () or thiazoles (), affecting dipole moments and metabolic stability .

Physicochemical Properties :

- Melting points for thiadiazole-carboxamides in range from 145–202°C, influenced by substituent polarity (e.g., 18j: 179–180°C vs. 18o: 200–202°C) . The target compound’s melting point is unreported but likely falls within this range.

- The 4-methyl group on the thiadiazole in the target compound may reduce crystallinity compared to bulkier substituents (e.g., 18j’s 3,5-dimethoxyphenyl), impacting solubility .

Synthetic Pathways :

- describes thiazole-carboxamide synthesis via hydrolysis of esters followed by amine coupling, a method applicable to the target compound .

- ’s 1,3,4-thiadiazoles are synthesized from hydrazine-carbodithioates, contrasting with the target’s 1,2,3-thiadiazole, which may require alternative routes .

Analytical Characterization :

- All compounds in were validated via HRMS and NMR, suggesting similar protocols apply to the target compound .

- Crystallographic data are absent for the target compound, but and highlight SHELXL’s utility in refining such structures .

Research Implications

- Pharmacological Potential: The thiophene-pyrazole-thiadiazole architecture suggests kinase or protease inhibition activity, analogous to pyridinyl-thiadiazoles in . However, biological data for the target compound are lacking.

- Optimization Opportunities : Replacing the thiophene with electron-deficient heterocycles (e.g., pyridine) or modifying the ethyl linker’s length could modulate bioavailability and target affinity .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Pyrazole ring

- Thiadiazole moiety

- Thiol and carboxamide groups

These structural elements contribute to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 331.45 g/mol.

Synthesis

Synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.

- Thiophene Substitution : Coupling reactions using thiophene derivatives.

- Amidation : Final step involving the formation of the carboxamide group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to disruptions in cellular functions .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

- In vitro studies have shown effectiveness against several human cancer cell lines.

- Mechanistic studies revealed that it induces apoptosis and cell cycle arrest in cancer cells by inhibiting key signaling pathways such as c-Met phosphorylation .

Case Studies

Several studies have highlighted the compound's biological efficacy:

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics in vivo. It has been tested in BALB/c mice with promising results regarding bioavailability and metabolic stability .

Q & A

Q. How to design stability studies for this compound under physiological conditions?

- Stability Protocol :

- Buffer Conditions : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C.

- Analysis : Monitor degradation via LC-MS at 0, 24, 48 h. Identify major metabolites (e.g., hydrolyzed carboxamide) using QTOF-MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.